2-methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine
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Overview
Description
2-methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a methyl group and a piperazine ring that is further substituted with a pyrimidine group
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra
Biochemical Pathways
Compounds with similar structures have been associated with the inhibition oftyrosine kinases , which play a crucial role in cell signaling pathways.
Result of Action
Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution with a methyl group: The methylation of the pyrazine ring can be carried out using methylating agents such as methyl iodide in the presence of a base.
Introduction of the piperazine ring: This step involves the nucleophilic substitution reaction where the piperazine ring is introduced to the pyrazine ring.
Attachment of the pyrimidine group: The final step involves the coupling of the pyrimidine group to the piperazine ring, which can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-6-[4-(pyridin-4-yl)piperazin-1-yl]pyrazine
- 2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrazine
- 2-methyl-6-[4-(pyrimidin-5-yl)piperazin-1-yl]pyrazine
Uniqueness
2-methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pyrimidine group at the 4-position of the piperazine ring may confer distinct binding properties and biological effects compared to similar compounds with different substitution patterns.
Properties
IUPAC Name |
2-methyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6/c1-11-8-15-9-13(17-11)19-6-4-18(5-7-19)12-2-3-14-10-16-12/h2-3,8-10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHKQHPDHMHSPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCN(CC2)C3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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